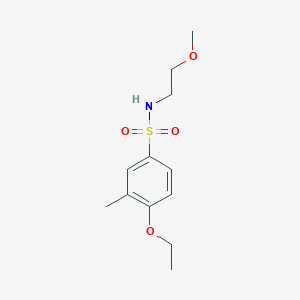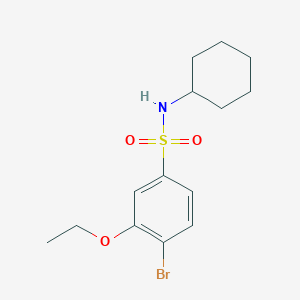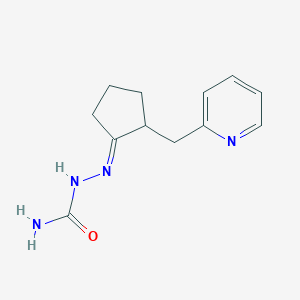
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-72222, is a synthetic compound used in scientific research for its potential applications in the field of pharmacology. This molecule is a selective antagonist of the serotonin 5-HT3 receptor, which is involved in the regulation of nausea and vomiting.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves its binding to the 5-HT3 receptor, which is a ligand-gated ion channel that is activated by serotonin. By blocking the activity of this receptor, this compound can prevent the onset of nausea and vomiting. This molecule has been shown to have high affinity for the 5-HT3 receptor, with a dissociation constant (Kd) of 0.3 nM.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of serotonin-induced ion currents in 5-HT3 receptor-expressing cells, the prevention of nausea and vomiting induced by chemotherapy drugs, and the reduction of anxiety and depression-like behaviors in animal models. This molecule has also been shown to have minimal effects on other serotonin receptor subtypes, indicating its selectivity for the 5-HT3 receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT3 receptor, which allows for specific targeting of this receptor subtype. This molecule is also relatively stable and easy to synthesize, making it a convenient tool for pharmacological studies. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or ion channels at high concentrations.
Future Directions
There are several future directions for the use of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in scientific research, including the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting, the investigation of the role of the 5-HT3 receptor in other physiological processes, and the identification of new targets for this compound-based drug design. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms underlying nausea and vomiting and lead to the development of more effective treatments.
Synthesis Methods
The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-aminoindole, followed by reduction with sodium borohydride and purification through column chromatography. The final product is obtained as a white solid with a melting point of 176-179°C.
Scientific Research Applications
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been used in various scientific studies to investigate the role of the serotonin 5-HT3 receptor in the regulation of nausea and vomiting. This molecule has been shown to be a potent and selective antagonist of the 5-HT3 receptor, with minimal effects on other serotonin receptor subtypes. This compound has also been used in studies of the pharmacokinetics and pharmacodynamics of 5-HT3 receptor antagonists, as well as in the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting.
properties
Molecular Formula |
C17H19NO3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-11-17(13(2)10-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
NNCHCPFHSVKHOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)